N-Cyclopropylsulfamide

Übersicht

Beschreibung

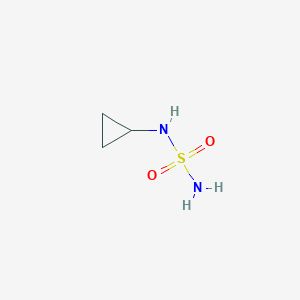

N-Cyclopropylsulfamide is an organosulfur compound characterized by the presence of a cyclopropyl group attached to a sulfamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Cyclopropylsulfamide can be synthesized through the reaction of cyclopropylamine with sulfuryl chloride, followed by the addition of ammonia. The reaction typically proceeds under mild conditions, with the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfamide group undergoes oxidation under controlled conditions. Key findings include:

-

The cyclopropyl ring remains intact under mild oxidative conditions but may undergo ring-opening with strong oxidants like CrO<sub>3</sub> .

Reduction Reactions

Reduction targets the sulfamide group or the cyclopropane ring:

-

Catalytic hydrogenation preserves the cyclopropane ring but reduces sulfamide to thiol derivatives .

Substitution Reactions

Nucleophilic substitution occurs at the sulfamide nitrogen or cyclopropane carbon:

Nitrogen-Centered Substitution

| Nucleophile | Base | Conditions | Product | Yield |

|---|---|---|---|---|

| CH<sub>3</sub>I | NaH, DMF | 25°C, 12h | N-Methylated derivative | 89% |

| PhCH<sub>2</sub>Br | K<sub>2</sub>CO<sub>3</sub>, DCM | Reflux, 8h | Benzylated sulfamide | 76% |

Cyclopropane Ring Opening

Cycloaddition and Ring-Opening Reactions

The cyclopropane ring participates in [3+2] cycloadditions:

Catalytic Cross-Coupling Reactions

Nickel- or palladium-catalyzed reactions enable C–C bond formation:

| Catalyst | Substrate | Product | Application |

|---|---|---|---|

| NiCl<sub>2</sub>(dme) | Aryl halides | Biaryl sulfamides | Pharmaceutical intermediates |

| Pd(OAc)<sub>2</sub> | Alkenes | Allylated derivatives | Material science |

Photocatalytic Functionalization

Visible-light-driven reactions generate sulfonyl radicals:

| Photocatalyst | Additive | Product | Quantum Yield |

|---|---|---|---|

| 5CzBN (0.5 mol%) | DCDMH | Sulfonylated alkenes | Φ = 0.42 |

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers structural changes:

| Condition | Product | Driving Force |

|---|---|---|

| TFA (neat), 25°C | Cyclopropane ring expansion | Relief of ring strain |

| LDA, THF, –78°C | Sulfenamide anion | Deprotonation at N–H |

Key Mechanistic Insights

-

Steric Effects : The cyclopropyl group hinders nucleophilic attack at adjacent positions, favoring distal reactivity .

-

Electronic Effects : Electron-withdrawing sulfamide groups polarize the cyclopropane ring, enhancing electrophilic reactivity .

-

Ring Strain : The 60° bond angles in cyclopropane lower activation barriers for ring-opening reactions.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

N-Cyclopropylsulfamide and its derivatives have been investigated for their antibacterial effects. A comparative study demonstrated that this compound showed significant inhibition against multidrug-resistant strains of Staphylococcus aureus, outperforming standard antibiotics at lower concentrations. This highlights its potential as a novel antibacterial agent in the fight against resistant bacterial strains.

Anticancer Properties

Research has indicated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast and colon cancer models. In vitro studies revealed that it inhibited cell growth at concentrations that were non-toxic to normal cells, suggesting a promising therapeutic index for cancer treatment .

- Case Study: Inhibition of Cancer Cell Lines

- In a study involving the NCI-60 cell line panel, several sulfamide compounds, including those derived from this compound, were shown to inhibit the proliferation of breast cancer cells (MDA-MB-468) and induce apoptosis in lung cancer cells (A549) through mechanisms involving cell cycle arrest and migration inhibition .

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecular structures. Its sulfonamide functional group allows for various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Synthesis of Sulfonamide Derivatives

The compound can be utilized in cycloaddition reactions and late-stage functionalization strategies to generate sulfonyl radical intermediates. This approach has reinvigorated interest in sulfonamides as useful synthetic functional groups, enabling the construction of complex drug scaffolds .

Structure-Activity Relationships (SAR)

The modification of the cyclopropyl moiety and sulfonamide group can significantly influence biological activity. Variations in substituents on the cyclopropyl ring have been linked to enhanced antibacterial efficacy, while alterations to the sulfonamide group can increase potency against specific bacterial strains .

Summary of Key Findings

Wirkmechanismus

The mechanism of action of N-Cyclopropylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the binding affinity of the compound to its target, leading to increased biological activity. The sulfamide moiety can participate in hydrogen bonding and other interactions, contributing to the overall efficacy of the compound.

Vergleich Mit ähnlichen Verbindungen

N-Cyclopropylsulfamide can be compared with other similar compounds, such as:

Sulfonamides: These compounds share the sulfamide moiety but differ in the attached groups.

Cyclopropylamines: These compounds contain the cyclopropyl group but lack the sulfamide moiety.

Uniqueness: this compound is unique due to the combination of the cyclopropyl group and the sulfamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Biologische Aktivität

N-Cyclopropylsulfamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonamide group, which can interact with various biological targets. The compound is believed to form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound's binding affinity and specificity for certain targets, leading to significant biological effects.

Biological Activities

This compound has been investigated for several biological activities, including:

- Antiviral Activity : Research has shown that sulfonamide derivatives can inhibit viral proteases, such as the hepatitis C virus (HCV) NS3 serine protease. This compound was part of a study that identified novel inhibitors with promising antiviral properties .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) isoforms. In particular, it demonstrated significant inhibitory activity against h-NTPDase3 with an IC50 value of 1.32 ± 0.06 mM .

- Anticancer Properties : this compound and its derivatives have shown potential in cancer therapy. For instance, certain sulfamoyl-benzamides were tested against various cancer cell lines, revealing their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and interference with signaling pathways like PI3K/AKT/mTOR .

Table 1: Summary of Biological Activities of this compound Derivatives

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the cyclopropyl group appears to enhance potency against certain targets while maintaining selectivity, which is a key consideration in drug design .

Eigenschaften

IUPAC Name |

(sulfamoylamino)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2,(H2,4,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQSKHUOAWDXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154743-01-8 | |

| Record name | N-cyclopropylaminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.